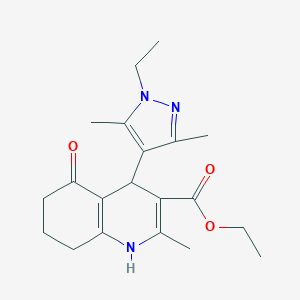
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound that is widely used in pharmaceuticals and agrochemicals. This compound is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of certain enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting these enzymes, this compound may increase the levels of acetylcholine in the brain, which could improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and hepatitis C virus. Additionally, this compound has been found to have analgesic and anti-inflammatory effects, which could make it useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate in lab experiments is that it has a relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has been shown to have a variety of pharmacological effects, which could make it useful in a wide range of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways or receptors.
Orientations Futures
There are several future directions for research on Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate. One area of interest is the development of analogs of this compound that have improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound, particularly in vivo, which could inform its potential use in clinical trials.
Méthodes De Synthèse
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with methyl anthranilate in the presence of a Lewis acid catalyst to form 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid. This acid is then esterified with methanol and a dehydrating agent to form this compound. The final product is purified through recrystallization.
Applications De Recherche Scientifique
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects.
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-22-12-8-9-18(23-2)15(10-12)17-11-14(19(21)24-3)13-6-4-5-7-16(13)20-17/h4-11H,1-3H3 |
Clé InChI |
CMQUGJORRIQRJI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)

![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)


![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
